molecular formula C19H16BrNO5 B15030642 methyl {3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

methyl {3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No.: B15030642
M. Wt: 418.2 g/mol
InChI Key: BDHVYIYKWYEFKQ-UHFFFAOYSA-N
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Description

METHYL 2-{3-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE is a complex organic compound with a unique structure that includes a bromophenyl group, an oxoethyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{3-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with ethyl acetoacetate, followed by cyclization to form the indole ring. The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{3-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

METHYL 2-{3-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-{3-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and bromophenyl-containing molecules. Examples include:

  • **METHYL 2-{3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE
  • **METHYL 2-{3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE

Uniqueness

The uniqueness of METHYL 2-{3-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H16BrNO5

Molecular Weight

418.2 g/mol

IUPAC Name

methyl 2-[3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetate

InChI

InChI=1S/C19H16BrNO5/c1-26-17(23)11-21-15-5-3-2-4-14(15)19(25,18(21)24)10-16(22)12-6-8-13(20)9-7-12/h2-9,25H,10-11H2,1H3

InChI Key

BDHVYIYKWYEFKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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